(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
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Overview
Description
(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a chiral amino acid derivative It is characterized by the presence of a hydroxyl group at the second carbon and a carbamate-protected amino group at the sixth carbon of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2R)-2-hydroxyhexanoic acid.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group such as tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions.
Introduction of the Carbamate Group: The protected intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the carbamate group at the sixth position.
Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Thionyl chloride (SOCl2), dimethylformamide (DMF), room temperature.
Major Products
Oxidation: (2R)-2-oxo-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid.
Reduction: (2R)-2-hydroxy-6-aminohexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and carbamate groups play crucial roles in binding to these targets, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: The enantiomer of the compound with similar properties but different biological activity.
(2R)-2-hydroxy-6-aminohexanoic acid: Lacks the carbamate protection, leading to different reactivity and applications.
(2R)-2-oxo-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: An oxidized derivative with distinct chemical properties.
Uniqueness
(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-7-5-4-6-8(13)9(14)15/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQWPQYVVKUEPV-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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